molecular formula C6H9N3O B13496095 (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B13496095
M. Wt: 139.16 g/mol
InChI Key: YWFJVZBRZAQIHR-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol can be compared with other triazole derivatives, such as:

Biological Activity

(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a thorough analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group attached to a triazole ring, which is known for its diverse biological activities. The molecular formula is C6H8N4C_6H_8N_4 with a molecular weight of 152.16 g/mol. The presence of the triazole moiety is significant as it often contributes to the pharmacological properties of compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus cereus64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against Candida albicans. The MIC was found to be 8 µg/mL, indicating strong potential for therapeutic applications in treating fungal infections.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes critical for microbial growth and survival. The triazole ring may interfere with the synthesis of ergosterol in fungi or disrupt bacterial cell wall synthesis.

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against clinical isolates of resistant bacterial strains. Results indicated that the compound showed synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Study 2: Cytotoxicity Evaluation

Another study focused on the cytotoxicity of the compound on human cancer cell lines. The results demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(2-cyclopropyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C6H9N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h4-5,10H,1-3H2

InChI Key

YWFJVZBRZAQIHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NC=N2)CO

Origin of Product

United States

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